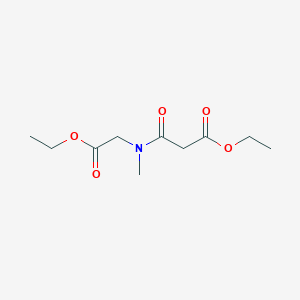![molecular formula C8H5F2NOS B12974852 2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
2-(Difluoromethyl)benzo[d]thiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzo[d]thiazol-7-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-ol typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-7-hydroxybenzothiazole, is reacted with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the benzothiazole ring .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]thiazol-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the difluoromethyl group.
2-(Trifluoromethyl)benzo[d]thiazole: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
7-Hydroxybenzothiazole: A compound with a hydroxyl group at the 7-position but without the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]thiazol-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its bioactivity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2NOS |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
InChI Key |
UCLGVRFUCILALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


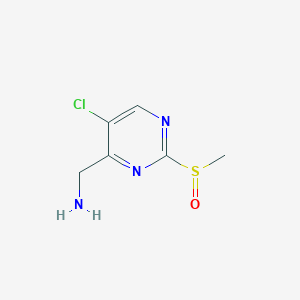
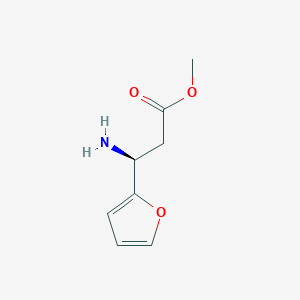
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
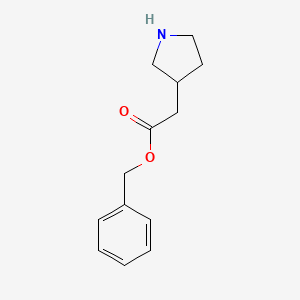
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
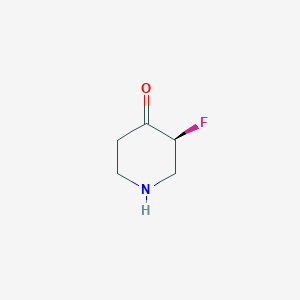


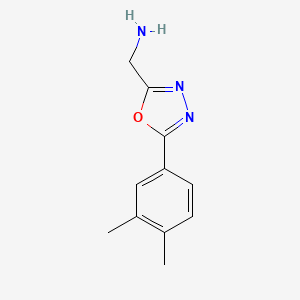
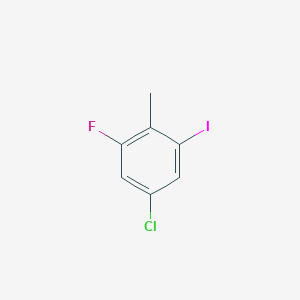

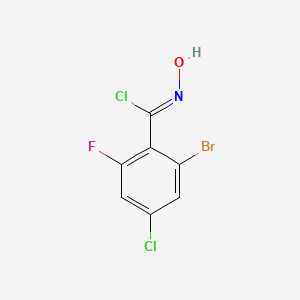
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
